N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-6-3-7-17(12-16)26-13-19(22)20-15-9-8-14-5-4-10-21(18(14)11-15)27(2,23)24/h3,6-9,11-12H,4-5,10,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLAPMZQHNEJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on available research.
The compound's chemical structure is characterized by the following:
- Chemical Formula : C19H22N2O5S
- Molecular Weight : 390.453 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Chemical Formula | C19H22N2O5S |
| Molecular Weight | 390.453 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may:
- Inhibit various enzymes involved in cellular signaling pathways.
- Affect kinases and proteases that play critical roles in cancer cell proliferation and survival.
For instance, studies suggest that the compound may disrupt the activity of certain kinases associated with tumor growth and metastasis. This inhibition leads to reduced cancer cell viability and proliferation in vitro and in vivo models.
Anticancer Properties
Research has highlighted the anticancer potential of this compound. In various studies:
- The compound demonstrated significant cytotoxicity against multiple cancer cell lines.
- It was effective in inducing apoptosis in cancer cells via caspase activation pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Exhibited activity against a range of bacterial strains.
- Potentially useful as a lead compound for developing new antimicrobial agents.
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against breast cancer cells. The results showed:
- IC50 Values : The compound had an IC50 value of approximately 15 µM, indicating potent activity.
- Mechanism : Induced apoptosis through mitochondrial pathways.
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli:
- Minimum Inhibitory Concentration (MIC) : Found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- : Suggests potential for development into an antimicrobial treatment.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
*Estimated based on structural similarity to BF22503 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
